molecular formula C21H18N4OS B3837573 3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide

3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B3837573
M. Wt: 374.5 g/mol
InChI Key: SWGNJMAKDDNSSK-UHFFFAOYSA-N
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Description

“3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with the molecular formula C20H16N4OS . It belongs to a class of compounds known as thieno[2,3-b]pyridines, which have been of great interest due to their beneficial effects in the treatment of many diseases .


Synthesis Analysis

The synthesis of this compound involves several steps. In one approach, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides, which were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thieno[2,3-b]pyridine core. This structure is likely to contribute to its unique chemical properties and biological activities .


Chemical Reactions Analysis

One notable chemical reaction involving this compound is the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . This reaction proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .

Mechanism of Action

While the specific mechanism of action of “3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide” is not clear from the available literature, compounds in the thieno[2,3-b]pyridine class have been identified as selective inhibitors of various enzymes and have shown potential in the treatment of many diseases .

Future Directions

The future directions for research on “3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide” and related compounds could include further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more research could be conducted to investigate their potential therapeutic applications, given the promising biological activities of thieno[2,3-b]pyridines .

properties

IUPAC Name

3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c22-18-17-16(25-15-9-5-2-6-10-15)11-12-23-21(17)27-19(18)20(26)24-13-14-7-3-1-4-8-14/h1-12H,13,22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGNJMAKDDNSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CN=C3S2)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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